molecular formula C6H9N3 B062370 3-Hydrazinyl-2-methylpyridine CAS No. 160590-37-4

3-Hydrazinyl-2-methylpyridine

Cat. No.: B062370
CAS No.: 160590-37-4
M. Wt: 123.16 g/mol
InChI Key: CVNGHQZIUFEBJY-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methylpyridine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the third position and a methyl group at the second position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrazine hydrate. The process can be summarized as follows:

    Starting Material: 2-methylpyridine.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the nucleophile, but reactions often occur in polar solvents under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl derivatives, while substitution reactions can produce a wide range of functionalized pyridines.

Scientific Research Applications

3-Hydrazinyl-2-methylpyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydrazinyl-2-methylpyridine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    2-Hydrazinyl-3-methylpyridine: Similar structure but with different positional isomerism.

    3-Hydrazinylpyridine: Lacks the methyl group, which can affect its reactivity and applications.

    2-Methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Hydrazinyl-2-methylpyridine is unique due to the presence of both the hydrazine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

(2-methylpyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-6(9-7)3-2-4-8-5/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGHQZIUFEBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608805
Record name 3-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-37-4
Record name 3-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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